molecular formula C6H5NO2 B033801 6-Hydroxynicotinaldehyde CAS No. 106984-91-2

6-Hydroxynicotinaldehyde

Cat. No.: B033801
CAS No.: 106984-91-2
M. Wt: 123.11 g/mol
InChI Key: BUMAFTGGYPBHHK-UHFFFAOYSA-N
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Description

6-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of nicotinaldehyde followed by selective hydroxylation. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxynicotinaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxynicotinaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMAFTGGYPBHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446303
Record name 6-Hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106984-91-2
Record name 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106984-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-pyridine-3-carbaldehyde (1.0 g, 7.29 mMol) was dissolved in hydrobromic acid (14 mL, 48% in water) and the resulting solution heated to 150 degrees gradually over one hour. The solution was then cooled to room temperature and concentrated to dryness on a rotary evaporator. Methanol (4 mL) and acetone (2 mL) were added and the solution washed with diethyl ether (3×15 mL). Water (10 mL) was added and the pH adjusted to neutral with sodium bicarbonate. The solution was then filtered and concentrated to dryness on a rotary evaporator to yield a tan solid. Purification by flash column chromatography on silica gel using 30% methanol in chloroform as eluant yielded 1.09 g (73% yield ) of 6-Oxo-1,6-dihydro-pyridine-3-carbaldehyde as a hydrobromide salt. 1H NMR (DMSO-d6): δ=12.30 (br s, 1H), 9.60 (s, 1H), 8.26 (m, 1H), 7.75 (dd, 1H, J=9.5, 2.6Hz), 6.41 (d, 1H, J=9.5 Hz). LC/MS (Method A), rt=0.25 mins., purity=98%, calculated mass=123,[M−H]−=122. HPLC (Method C): rt=1.76 mins., purity=91.2% @ 210-370nm and 91.5% (286 nm.
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: How does 6-hydroxynicotinaldehyde interact with the enzyme NicC, and what are the downstream effects of this interaction?

A1: 6-HNAH acts as a competitive inhibitor of NicC, specifically targeting the enzyme's active site where the natural substrate, 6-hydroxynicotinate (6-HNA), would bind. [, ] This competition arises because both molecules share structural similarities, allowing 6-HNAH to occupy the active site and hinder 6-HNA binding and subsequent catalysis. [, ] While 6-HNAH exhibits tight binding to NicC with a KD of 36 ± 2 μM, its inhibitory effect is weak, with a Ki of 8.5 ± 2.4 mM. [] Interestingly, 6-HNAH binding uncouples the formation of hydroperoxyflavin (FADHOOH), a crucial intermediate in NicC's catalytic cycle, leading to the generation of hydrogen peroxide. [] This uncoupling effect distinguishes 6-HNAH from 6-HNA, which does not induce hydrogen peroxide production upon binding to NicC. []

Q2: What insights do kinetic isotope effects provide about the mechanism of NicC and the role of 6-HNAH?

A2: Kinetic isotope effect studies using 6-HNA labeled with 13C at the C-3 position revealed an inverse isotope effect (0.9986 ± 0.0002). [] This finding indicates a change in hybridization at the C-3 position from sp2 to sp3 before decarboxylation, a crucial step in the catalytic mechanism of NicC. [] Although the research primarily focuses on 6-HNA, this mechanistic insight, combined with the observation that 6-HNAH uncouples FADHOOH formation, suggests that 6-HNAH might interfere with the enzyme's catalytic cycle before or during the decarboxylation step. Further research is needed to elucidate the precise mechanistic details of this interaction.

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